7-bromo-6-chloro-1H-indole-2-carboxylic acid 7-bromo-6-chloro-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15913509
InChI: InChI=1S/C9H5BrClNO2/c10-7-5(11)2-1-4-3-6(9(13)14)12-8(4)7/h1-3,12H,(H,13,14)
SMILES:
Molecular Formula: C9H5BrClNO2
Molecular Weight: 274.50 g/mol

7-bromo-6-chloro-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC15913509

Molecular Formula: C9H5BrClNO2

Molecular Weight: 274.50 g/mol

* For research use only. Not for human or veterinary use.

7-bromo-6-chloro-1H-indole-2-carboxylic acid -

Specification

Molecular Formula C9H5BrClNO2
Molecular Weight 274.50 g/mol
IUPAC Name 7-bromo-6-chloro-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C9H5BrClNO2/c10-7-5(11)2-1-4-3-6(9(13)14)12-8(4)7/h1-3,12H,(H,13,14)
Standard InChI Key SFTAGNGAYSFWNV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C2=C1C=C(N2)C(=O)O)Br)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure features a bicyclic indole scaffold substituted at positions 2, 6, and 7 with carboxylic acid, chlorine, and bromine groups, respectively. Key structural identifiers include:

Table 1: Fundamental Structural Descriptors

PropertyValueSource
IUPAC Name7-bromo-6-chloro-1H-indole-2-carboxylic acid
SMILES NotationC1=CC(=C(C2=C1C=C(N2)C(=O)O)Br)Cl
InChI KeySFTAGNGAYSFWNV-UHFFFAOYSA-N
XLogP3 (Partition Coefficient)3.2

The planar indole system facilitates π-π stacking interactions, while the electron-withdrawing halogens enhance electrophilic substitution potential at the 3-position .

Spectroscopic and Physicochemical Properties

Experimental and computed data reveal critical properties influencing synthetic utility:

Table 2: Experimental and Predicted Physical Properties

PropertyValueMethod/Source
Boiling Point494.4 ± 40.0 °CPredicted (EPI Suite)
Density1.925 ± 0.06 g/cm³Predicted
pKa4.03 ± 0.30Predicted
Topological Polar Surface Area53.1 ŲComputed (Cactvs)

The relatively low pKa suggests moderate acidity, enabling deprotonation under mild basic conditions for carboxylate-mediated reactions .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically employs bromination and chlorination of indole precursors. A proposed route involves:

  • Friedel-Crafts Acylation: Introduction of the carboxylic acid group at position 2 using chloroacetyl chloride.

  • Electrophilic Halogenation: Sequential bromination (NBS) and chlorination (SO₂Cl₂) under controlled temperatures.

  • Purification: Crystallization from ethanol/water mixtures yields >95% purity .

Key challenges include regioselectivity control during halogenation and minimizing dihalogen byproducts .

Raw Material Considerations

Primary precursors include:

  • 1H-Indole-2-carboxylic acid (CAS 75507-68-5)

  • N-Bromosuccinimide (NBS, CAS 128-08-5)

  • Sulfuryl chloride (SO₂Cl₂, CAS 7791-25-5)

Suppliers such as VulcanChem and Taizhou Nanfeng Pharmaceutical provide GMP-grade starting materials .

Functional Applications

Pharmaceutical Intermediate

The compound serves as a building block for neurologically active agents:

  • Kinase Inhibitors: Modulates ATP-binding pockets in JAK3 and BTK kinases via halogen bonding .

  • Antidepressant Probes: Carboxylic acid moiety enables conjugation with SSRIs like fluoxetine derivatives.

  • PET Tracers: Bromine-76 isotopologues show potential for dopamine receptor imaging .

Table 3: Drug Development Case Studies

TargetLead CompoundRole of 7-Bromo-6-Chloro Derivative
Alzheimer’s DiseaseBACE-1 Inhibitor (Phase II)Chelating agent for catalytic aspartate
Rheumatoid ArthritisJAK3 Inhibitor (Preclinical)Halogen-enforced hydrophobic interactions

Materials Science Applications

  • Conductive Polymers: Bromine enhances electron affinity in polyindole-based semiconductors (σ = 10⁻³ S/cm).

  • Metal-Organic Frameworks (MOFs): Coordinates with Zn²⁺ nodes to form porous networks (BET surface area: 850 m²/g).

SupplierPurityPackagingPrice
TRC98%250 mg$180
AK Scientific95%1 g$255
American Custom Chemicals95%5 mg$503.70

Prices reflect the compound’s specialized synthesis requirements, with bulk (>10 g) orders available under CDA.

Future Research Directions

  • Stereoselective Functionalization: Leveraging the indole 3-position for chiral center introduction .

  • Bioconjugation Techniques: Carboxylic acid activation for antibody-drug conjugate (ADC) payloads.

  • Computational Modeling: QSAR studies to optimize halogen interactions in kinase inhibition .

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